Home > Products > Screening Compounds P45280 > Caffeine citrate
Caffeine citrate - 69-22-7

Caffeine citrate

Catalog Number: EVT-298875
CAS Number: 69-22-7
Molecular Formula: C8H10N4O2.C6H8O7
C14H18N4O9
Molecular Weight: 386.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Caffeine citrate is a compound formed by combining caffeine, a naturally occurring stimulant found in various plants, with citric acid. It is a white powder with a bitter taste. [] While widely known for its use in treating apnea of prematurity, caffeine citrate holds significant relevance in diverse scientific research fields beyond clinical applications. [, ]

Future Directions
  • Optimizing Dosing Regimens: Further investigations are needed to determine the optimal caffeine citrate dosing regimens for various applications, considering factors like gestational age and the presence of specific medical conditions. [, , ]
  • Personalized Medicine: Exploring the role of genetic factors, such as CLOCK gene polymorphisms, in predicting the response to caffeine citrate therapy. []
  • Expanding Therapeutic Applications: Investigating caffeine citrate's potential for treating other conditions, such as sepsis-associated encephalopathy and acute migraine headaches. [, ]
  • Elucidating Mechanisms of Action: Further research is needed to fully understand the complex mechanisms by which caffeine citrate exerts its effects in various biological systems. [, ]

Caffeine

  • Compound Description: Caffeine is a central nervous system stimulant belonging to the xanthine class. It is naturally found in coffee beans, tea leaves, and cacao beans, and is also added to various beverages and medications. Caffeine acts as an adenosine receptor antagonist, blocking the effects of adenosine, which promotes sleep and suppresses arousal. []
  • Relevance: Caffeine is the pharmacologically active component of caffeine citrate. [] Caffeine citrate is a salt form of caffeine, which improves its water solubility, making it suitable for intravenous administration. [] While both caffeine and caffeine citrate share the same pharmacological effects, caffeine citrate is the preferred form for treating apnea of prematurity due to its improved pharmacokinetic properties. []

Theophylline

  • Compound Description: Theophylline is a methylxanthine drug similar in structure and function to caffeine. [] Like caffeine, it acts as an adenosine receptor antagonist, stimulating the central nervous system and increasing respiration. []
  • Relevance: Theophylline was previously considered the standard treatment for apnea of prematurity, but caffeine citrate has largely replaced it due to its improved safety profile, wider therapeutic index, and simpler dosing regimen. [, ] Some studies included in a meta-analysis comparing high and standard doses of caffeine citrate for apnea of prematurity also compared these interventions to theophylline administration. []

Aminophylline

  • Compound Description: Aminophylline is a bronchodilator medication that is also a combination drug consisting of theophylline and ethylenediamine. [] The ethylenediamine component enhances theophylline’s solubility, making it suitable for intravenous administration. Aminophylline is primarily used to treat airway obstruction in conditions such as asthma and chronic obstructive pulmonary disease (COPD). []
  • Relevance: Aminophylline has been historically used to treat apnea of prematurity but is less preferred compared to caffeine citrate. [, , , , , , , , ] Studies have shown that caffeine citrate is more effective in improving early pulmonary function, reducing apnea frequency, and has a lower incidence of adverse effects compared to aminophylline in treating apnea of prematurity. [, , , , , ]

Adenosine

  • Compound Description: Adenosine is a naturally occurring purine nucleoside that plays a crucial role in various physiological processes, including cellular energy transfer, signal transduction, and vasodilation. In the central nervous system, adenosine acts as an inhibitory neurotransmitter, promoting sleep and suppressing arousal. []
  • Relevance: Caffeine citrate, specifically its active component caffeine, exerts its therapeutic effect by antagonizing adenosine receptors, primarily A1 and A2A receptors. [, , ] By blocking adenosine's inhibitory effects, caffeine citrate stimulates the central nervous system, increasing respiratory drive and reducing apneic episodes in premature infants. [, ]

Magnesium Sulfate

  • Compound Description: Magnesium sulfate is an inorganic salt with various medical uses, including the treatment of eclampsia, preeclampsia, and constipation. It acts as a calcium antagonist, leading to muscle relaxation and vasodilation. Intravenous magnesium sulfate has been investigated for its potential to reduce migraine pain. []
  • Relevance: A study compared the efficacy of intravenous magnesium sulfate to intravenous caffeine citrate for reducing migraine pain. While both treatments significantly reduced pain scores, magnesium sulfate demonstrated superior short-term pain relief compared to caffeine citrate. []
Source and Classification

Caffeine citrate is classified as a methylxanthine derivative. It is formed by the combination of caffeine, a central nervous system stimulant found in coffee and tea, with citric acid, an organic acid commonly found in citrus fruits. The compound is often utilized in clinical settings due to its pharmacological effects on respiratory stimulation and metabolism enhancement.

Synthesis Analysis

The synthesis of caffeine citrate can be achieved through various methods. One common approach involves the neutralization of caffeine with citric acid or sodium citrate in an aqueous solution.

Preparation Method

  1. Dissolution: Caffeine is dissolved in water at elevated temperatures (60-80 °C) to enhance solubility.
  2. Neutralization: Citric acid or sodium citrate is added to the caffeine solution to form caffeine citrate.
  3. pH Adjustment: The pH of the solution is adjusted to between 4.7 and 5.0 using sodium hydroxide.
  4. Filtration: The solution is filtered through microporous filters to ensure clarity and sterility.
  5. Sterilization: The final product is sterilized at 121 °C for 15 minutes before packaging into ampoules .
Molecular Structure Analysis

Caffeine citrate has the molecular formula C9H11N4O3C_9H_{11}N_4O_3 and a molar mass of approximately 227.21 g/mol. The structure consists of a caffeine molecule (1,3,7-trimethylxanthine) linked to a citrate moiety through an ester bond.

Key Structural Features

  • Caffeine Backbone: Contains three methyl groups attached to nitrogen atoms in the xanthine structure.
  • Citrate Group: Comprises three carboxylic acid groups contributing to its solubility and pharmacological properties.

The molecular structure can be represented as follows:

Caffeine CitrateC9H11N4O3\text{Caffeine Citrate}\rightarrow \text{C}_9\text{H}_{11}\text{N}_4\text{O}_3
Chemical Reactions Analysis

Caffeine citrate undergoes several chemical reactions within biological systems:

  1. Metabolism: In humans, caffeine is metabolized primarily by the cytochrome P450 enzyme CYP1A2 into active metabolites such as theophylline and paraxanthine.
  2. Degradation: Caffeine can be demethylated at various positions on its xanthine structure, leading to different metabolites that exhibit varying pharmacological effects .
  3. Interaction with Other Compounds: Caffeine citrate can interconvert with other methylxanthines like theophylline under specific conditions, particularly in neonatal patients .
Mechanism of Action

Caffeine citrate acts primarily as a central nervous system stimulant. Its mechanism involves:

  • Adenosine Receptor Antagonism: Caffeine inhibits adenosine receptors (A1 and A2A), leading to increased neuronal firing and neurotransmitter release.
  • Respiratory Stimulation: It enhances respiratory drive by increasing diaphragmatic activity and stimulating central respiratory centers.
  • Increased Energy Metabolism: Caffeine citrate promotes lipolysis and increases metabolic rate, which can be beneficial in preterm infants suffering from apnea .
Physical and Chemical Properties Analysis

Caffeine citrate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Approximately 130 °C when dehydrated.

Pharmacokinetics

The pharmacokinetic profile varies significantly between neonates and adults:

  • In neonates, the half-life can range from 40 to 230 hours due to immature metabolic pathways .
  • Clearance rates increase with postnatal age as metabolic enzymes mature.
Applications

Caffeine citrate is primarily used for:

  1. Treatment of Apnea of Prematurity: It is the first-line treatment for this condition in preterm infants, helping to reduce the frequency of apneic episodes.
  2. Enhancing Respiratory Function: By stimulating respiratory centers, it aids in improving oxygenation and reducing the need for mechanical ventilation.
  3. Pharmacological Research: Used in studies investigating metabolic processes and respiratory physiology in neonatal populations.
Chemical and Pharmacological Foundations of Caffeine Citrate

Structural Composition and Physicochemical Properties

Caffeine citrate (C₁₄H₁₈N₄O₉) is a molecular complex formed through cocrystallization of caffeine base (C₈H₁₀N₄O₂) and citric acid (C₆H₈O₇) in a 1:1 molar ratio [5] [8]. This complex exhibits superior aqueous solubility compared to anhydrous caffeine due to citric acid's hydrophilic properties, facilitating clinical administration in liquid formulations. The cocrystal structure exists in multiple anhydrous polymorphic forms, influencing its solid-state stability but not its dissolution behavior or therapeutic efficacy [5] [8].

The compound has a molar mass of 386.32 g/mol and appears as a white crystalline powder. Its log P (partition coefficient) of -0.24 indicates higher hydrophilicity than caffeine base (log P ≈ -0.07), enhancing bioavailability in physiological environments [8]. Citric acid's carboxyl groups enable salt formation, improving gastrointestinal tolerability—a critical consideration for neonatal use where gastric irritation must be minimized [9].

Table 1: Physicochemical Properties of Caffeine Citrate

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₉
Molar Mass386.32 g/mol
Crystal StructureCocrystalline polymorphs
Water Solubility11.0 mg/mL (at 25°C)
Partition Coefficient (log P)-0.24
Primary Functional GroupsPurine alkaloid, tricarboxylic acid

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion

Caffeine citrate demonstrates near-complete bioavailability (≈100%) via both oral and intravenous routes in neonates, with peak plasma concentrations occurring within 30–120 minutes post-administration [3] [6]. The citrate component dissociates rapidly in biological fluids, releasing free caffeine for systemic absorption. Food may delay but does not reduce overall absorption [3].

Distribution characteristics include:

  • Volume of Distribution: 0.8–0.9 L/kg in preterm infants versus 0.6 L/kg in adults, reflecting higher extracellular water content and reduced protein binding (10–36%) in neonates [3] [6].
  • Blood-Brain Barrier Penetration: Rapid and extensive, with cerebrospinal fluid concentrations approximating plasma levels due to caffeine's lipophilicity [6].

Metabolism occurs primarily in the liver via cytochrome P450 1A2 (CYP1A2)-mediated N-demethylation to theobromine, paraxanthine, and theophylline. Notably, preterm infants exhibit metabolic immaturity:

  • Only 3–10% of caffeine converts to theophylline, versus 25–50% theophylline-to-caffeine conversion [6].
  • N7-demethylation dominates in neonates, maturing fully by 4 months postnatal age [6].

Elimination is renal, with 86% excreted unchanged in neonates due to underdeveloped hepatic enzymes. Glomerular filtration rate (GFR) maturation explains the prolonged half-life:

  • Half-Life: 65–130 hours (mean 100 hours) in preterm infants <34 weeks, decreasing to 6 hours in adults [2] [6].
  • Clearance: 0.002–0.017 L/kg/hour in neonates versus 0.1 L/kg/hour in adults [6].

Table 2: Pharmacokinetic Parameters in Preterm Neonates

ParameterPreterm NeonatesAdults
Bioavailability≈100%≈100%
Tₘₐₓ30–120 min30–60 min
Vd (L/kg)0.8–0.90.6
Protein Binding10–36%36%
Half-Life65–130 hours3–6 hours
Renal Excretion86% unchanged<5% unchanged

Mechanism of Action: Adenosine Receptor Antagonism and Beyond

Caffeine citrate's primary mechanism involves competitive antagonism of adenosine receptors (A₁, A₂ₐ, A₂b, A₃), with highest affinity for A₂ₐ subtypes [3] [9]. Adenosine normally suppresses neuronal excitability and respiratory drive via:

  • A₁ Receptors: Inhibiting presynaptic neurotransmitter release in the brainstem.
  • A₂ₐ Receptors: Reducing dopaminergic and glutamatergic signaling in respiratory networks [2] [9].

Caffeine blockade (Kᵢ ≈2–20 μM) disinhibits respiratory centers, enhancing sensitivity to hypercapnia and increasing minute ventilation by 20–40% [2] [6]. At therapeutic concentrations (5–20 mg/L), adenosine receptor antagonism predominates, but supra-therapeutic levels (>40 mg/L) engage additional targets:

  • Phosphodiesterase Inhibition: Elevating cyclic AMP/GMP, augmenting catecholamine effects [3] [6].
  • Ryanodine Receptor Activation: Mobilizing intracellular calcium in diaphragmatic muscles, enhancing contractility [3].
  • GABAₐ Receptor Antagonism: Further stimulating central respiratory output [2].

This multi-target engagement explains caffeine's efficacy in terminating central apnea and improving diaphragmatic function—effects quantified by 50–80% reductions in apneic episodes within 72 hours of administration [10].

Comparative Pharmacodynamics of Caffeine Citrate vs. Other Methylxanthines

Caffeine citrate, aminophylline (theophylline ethylenediamine), and theophylline share methylxanthine cores but exhibit critical pharmacodynamic differences:

  • Receptor Selectivity: Caffeine shows balanced A₁/A₂ₐ antagonism, while theophylline favors A₁ receptors, yielding stronger cardiac stimulation (chronotropy) [6] [10].
  • Therapeutic Index: Caffeine's therapeutic range (5–25 mg/L) is wider than theophylline's (7–12 mg/L), with toxicity emerging >40 mg/L versus >20 mg/L for theophylline [6]. This safety margin obviates routine therapeutic drug monitoring for caffeine but necessitates it for theophylline [6].
  • Central Effects: Caffeine achieves higher brain-to-plasma ratios (≈1.0) than theophylline (≈0.7), enhancing central respiratory drive without fluctuating cerebral blood flow—a theophylline-associated risk [6] [10].

Clinical outcomes reflect these distinctions:

  • Efficacy: Meta-analysis of 10 studies (n=765 infants) shows equivalent apnea reduction (OR 1.05, CI 0.40–2.74) between caffeine and aminophylline [10].
  • Adverse Effects: Caffeine demonstrates significantly lower tachycardia incidence (OR 0.22, CI 0.13–0.37) and feeding intolerance (OR 0.40, CI 0.23–0.70) versus aminophylline [10].
  • Neuroprotection: Caffeine uniquely associates with reduced cerebral palsy risk (CAP trial), attributed to stable cerebral oxygenation—an effect not documented with other methylxanthines [6].

Table 3: Pharmacodynamic Comparison of Methylxanthines

PropertyCaffeine CitrateTheophylline/Aminophylline
Primary Receptor TargetsA₁, A₂ₐA₁
Therapeutic Range5–25 mg/L7–12 mg/L
Brain-to-Plasma Ratio≈1.0≈0.7
Phosphodiesterase InhibitionWeakStrong
Effect on Cerebral Blood FlowStableFluctuating/Reduced
Tachycardia RiskLow (OR 0.22 vs. others)High

The pharmacoeconomic advantage of older methylxanthines is counterbalanced by caffeine's once-daily dosing (vs. 2–4 doses/day for theophylline) and reduced intensive care requirements [7] [10].

Properties

CAS Number

69-22-7

Product Name

Caffeine citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C8H10N4O2.C6H8O7
C14H18N4O9

Molecular Weight

386.31 g/mol

InChI

InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

RCQXSQPPHJPGOF-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

2-Hydroxy-1,2,3-propanetricarboxylic Acid 3,7-Dihydro-1,3,7-trimethyl-_x000B_1H-purine-2,6-dione; Citrated Caffeine;

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.